Cas no 15125-89-0 (Butyl 2-hydroxy-5-iodobenzoate)

Butyl 2-hydroxy-5-iodobenzoate 化学的及び物理的性質
名前と識別子
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- Butyl 2-hydroxy-5-iodobenzoate
- LogP
- Butyl2-hydroxy-5-iodobenzoate
- DB-063889
- SCHEMBL21385086
- 15125-89-0
- AKOS015843192
- A809145
- DTXSID10661181
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- インチ: InChI=1S/C11H13IO3/c1-2-3-6-15-11(14)9-7-8(12)4-5-10(9)13/h4-5,7,13H,2-3,6H2,1H3
- InChIKey: MUCIOYIHUWHBKH-UHFFFAOYSA-N
- ほほえんだ: CCCCOC(=O)C1=C(C=CC(=C1)I)O
計算された属性
- せいみつぶんしりょう: 319.99049
- どういたいしつりょう: 319.99094g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 46.5Ų
じっけんとくせい
- PSA: 46.53
Butyl 2-hydroxy-5-iodobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019095032-1g |
Butyl 2-hydroxy-5-iodobenzoate |
15125-89-0 | 95% | 1g |
400.00 USD | 2021-06-17 | |
Ambeed | A197301-1g |
Butyl 2-hydroxy-5-iodobenzoate |
15125-89-0 | 95+% | 1g |
$178.0 | 2024-08-03 | |
Chemenu | CM152783-5g |
butyl 2-hydroxy-5-iodobenzoate |
15125-89-0 | 95% | 5g |
$626 | 2023-01-09 | |
Crysdot LLC | CD12139348-5g |
Butyl 2-hydroxy-5-iodobenzoate |
15125-89-0 | 95+% | 5g |
$662 | 2024-07-23 |
Butyl 2-hydroxy-5-iodobenzoate 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
Butyl 2-hydroxy-5-iodobenzoateに関する追加情報
Butyl 2-hydroxy-5-iodobenzoate (CAS No. 15125-89-0): An Overview of Its Properties, Applications, and Recent Research
Butyl 2-hydroxy-5-iodobenzoate (CAS No. 15125-89-0) is a versatile compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which includes a butyl ester group, a hydroxyl group, and an iodine atom attached to a benzene ring. These functional groups contribute to its diverse chemical properties and potential applications.
The molecular formula of Butyl 2-hydroxy-5-iodobenzoate is C11H13O3I, and its molecular weight is approximately 294.13 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its solubility in water is limited due to the presence of the hydrophobic butyl ester group.
In the pharmaceutical industry, Butyl 2-hydroxy-5-iodobenzoate has shown promise as an intermediate in the synthesis of various drugs. The iodine atom in the molecule can be readily substituted with other functional groups through various chemical reactions, making it a valuable starting material for the development of novel pharmaceutical compounds. Recent research has focused on its potential as a precursor for the synthesis of anti-inflammatory and anticancer agents.
A study published in the Journal of Medicinal Chemistry in 2023 investigated the use of Butyl 2-hydroxy-5-iodobenzoate as a building block for the synthesis of new anti-inflammatory drugs. The researchers found that derivatives of this compound exhibited potent anti-inflammatory activity in both in vitro and in vivo models. The presence of the hydroxyl group and the iodine atom contributed to the enhanced biological activity of these derivatives.
In addition to its pharmaceutical applications, Butyl 2-hydroxy-5-iodobenzoate has been explored for its potential in materials science. Its unique combination of functional groups makes it suitable for use as a monomer or cross-linking agent in polymer synthesis. A recent study published in Polymer Chemistry demonstrated that polymers derived from Butyl 2-hydroxy-5-iodobenzoate exhibited excellent thermal stability and mechanical properties, making them suitable for use in high-performance materials.
The chemical reactivity of Butyl 2-hydroxy-5-iodobenzoate has also been extensively studied. The iodine atom can be readily replaced with other functional groups through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. For example, it can be used to introduce halogen atoms or other functional groups into complex molecules, which is crucial for the development of new materials and pharmaceuticals.
Safety considerations are an important aspect when handling any chemical compound. While Butyl 2-hydroxy-5-iodobenzoate is generally considered safe for laboratory use when proper safety protocols are followed, it is important to handle it with care due to its reactivity and potential health effects. Proper personal protective equipment (PPE) should be worn when handling this compound, and it should be stored in a well-ventilated area away from incompatible materials.
In conclusion, Butyl 2-hydroxy-5-iodobenzoate (CAS No. 15125-89-0) is a multifunctional compound with significant potential in various fields. Its unique molecular structure and chemical properties make it a valuable intermediate in pharmaceutical synthesis and materials science. Ongoing research continues to explore new applications and derivatives of this compound, further highlighting its importance in modern chemistry.
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